molecular formula C15H14N2 B15210201 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- CAS No. 611205-41-5

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-

Cat. No.: B15210201
CAS No.: 611205-41-5
M. Wt: 222.28 g/mol
InChI Key: KGUUPFCQXWNMAK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a 4-ethylphenyl group at the 5-position. The 4-ethylphenyl substituent introduces moderate lipophilicity and steric bulk, which may influence binding interactions and pharmacokinetic properties.

Properties

CAS No.

611205-41-5

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2/c1-2-11-3-5-12(6-4-11)14-9-13-7-8-16-15(13)17-10-14/h3-10H,2H2,1H3,(H,16,17)

InChI Key

KGUUPFCQXWNMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound with a pyrrolo-pyridine structure, possessing a molecular formula of C15H14N2C_{15}H_{14}N_2 and a molecular weight of 226.28 g/mol. It consists of a pyrrolo ring fused to a pyridine ring, with an ethylphenyl substituent at the 5-position. This structure gives it potential biological activity and makes it useful in medicinal chemistry.

Potential Applications

The applications of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- extend across multiple fields:

  • Biological Studies Derivatives of 1H-Pyrrolo[2,3-B]pyridine have demonstrated promise in biological studies.
  • Interaction Studies Interaction studies are focused on how 1H-Pyrrolo[2,3-B]pyridine interacts with biological targets.
  • Medicinal Chemistry Its unique structure contributes to its potential biological activity and applications in medicinal chemistry.

1H-Pyrrolo[2,3-B]pyridine stands out due to its dual nitrogen functionality within a fused ring system, providing distinct reactivity patterns compared to other similar compounds. Its specific interactions with SGK-1 provide a targeted approach for therapeutic development that may not be present in other heterocycles.

Related Compounds and Applications

Other pyrrolo[3,4-c]pyridines have demonstrated a range of biological activities :

  • Antidiabetic Activity Pyrrolo[3,4-c]pyridines can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . For example, compound 6 reduces blood glucose levels without affecting circulating insulin concentrations .
  • Antimycobacterial Activity Pyrrolo[3,4-c]pyridine derivatives have shown potential as inhibitors of the InhA enzyme, with the substitution of the phenyl ring influencing activity . Unsubstituted or meta derivatives were most active .
  • Anticancer Activity Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated antitumor activity against ovarian and breast cancer cell lines . Compound 18 exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines .
  • Sedative Activity Some derivatives have shown sedative properties by significantly decreasing locomotor activity in mice . For instance, compounds 25 and 26 significantly decreased locomotor activity during a one-hour observation .
  • Analgesic Activity Modifications to the structure of compound 27 have led to new pyrrolo[3,4-c]pyridine derivatives with potential analgesic activity . Compounds 34 and 35 showed strong analgesic activity .

Structure-Based Design of Inhibitors

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or other biological processes .

Comparison with Similar Compounds

Structural Modifications at the 5-Position

Substituents at the 5-position of the pyrrolo[2,3-b]pyridine core critically determine electronic, steric, and solubility properties. Key analogs include:

Compound 5-Substituent 3-Substituent Key Properties Reference
5-(4-Ethylphenyl) 4-Ethylphenyl H (unmodified) Moderate lipophilicity; potential for hydrophobic interactions in FGFR binding
5-(4-Trifluoromethylphenyl) 4-CF₃ Nitro Electron-withdrawing group enhances electrophilicity; 87% synthesis yield
5-(4-Methoxyphenyl) 4-OCH₃ Nitro Electron-donating methoxy group; 94% synthesis yield; may improve solubility
5-(p-Tolyl) 4-CH₃ Nitro Methyl group increases steric bulk; 74% synthesis yield
5-(3,4-Dimethoxyphenyl) 3,4-OCH₃ Fluorophenylethynyl Enhanced hydrogen-bonding capacity; 36% yield after chromatographic purification

Key Observations:

  • Electron-Donating Groups (e.g., 4-OCH₃) : Improve solubility and may facilitate polar interactions with target proteins .
  • Electron-Withdrawing Groups (e.g., 4-CF₃) : Increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), leading to higher yields .

Modifications at the 3-Position

The 3-position is often functionalized to optimize binding affinity and selectivity:

Compound 3-Substituent Biological Relevance Reference
3-Nitro NO₂ Intermediate for further reduction to amines
3-Amino NH₂ Enables conjugation with acyl groups (e.g., nicotinamide)
3-Fluorophenylethynyl C≡C-C₆H₄-F Introduces rigidity and π-π stacking potential
3-Iodo I Serves as a handle for cross-coupling reactions

Key Observations:

  • Nitro Groups: Serve as precursors for amino derivatives, which are critical for generating bioactive conjugates (e.g., FGFR inhibitors) .
  • Bulky Substituents (e.g., phenylethynyl) : May restrict rotational freedom, enhancing binding specificity .

Biological Activity

1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound with a molecular formula of C15H14N2 and a molecular weight of 226.28 g/mol. This compound features a pyrrolo ring fused to a pyridine ring, with an ethylphenyl substituent at the 5-position. Its unique structural characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that derivatives of 1H-Pyrrolo[2,3-B]pyridine exhibit significant biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections detail specific areas of biological activity associated with this compound.

1. Kinase Inhibition

1H-Pyrrolo[2,3-B]pyridine derivatives have been identified as potential inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs). A study highlighted that certain derivatives demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with one derivative (compound 4h) showing IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

2. Anticancer Activity

The anticancer properties of 1H-Pyrrolo[2,3-B]pyridine derivatives have been extensively studied. For instance, compound 4h not only inhibited cell proliferation but also significantly reduced cell migration and invasion in vitro. This dual action underscores its potential utility in cancer treatment strategies targeting FGFR signaling pathways .

CompoundTargeted KinaseIC50 Values (nM)Biological Effect
4hFGFR17Inhibition of cell proliferation
FGFR29Induction of apoptosis
FGFR325Inhibition of migration/invasion
FGFR4712-

3. Mechanistic Insights

The interaction between 1H-Pyrrolo[2,3-B]pyridine derivatives and their biological targets has been explored through structural studies. For example, the co-crystallization structure with FGFR1 revealed that the pyrrolo-pyridine ring forms hydrogen bonds with key residues in the kinase domain, which is crucial for its inhibitory activity .

Case Studies

Several studies have focused on synthesizing and evaluating various derivatives of 1H-Pyrrolo[2,3-B]pyridine to assess their biological activities:

  • Study on Compound 4h : This research reported that compound 4h exhibited not only potent kinase inhibitory activity but also significant effects on breast cancer cell lines by inhibiting proliferation and inducing apoptosis .
  • Structural Optimization : Further investigations into structure-activity relationships (SAR) have led to modifications that enhance the ligand efficiency of these compounds. The introduction of specific substituents at the 5-position has been shown to improve binding affinity and selectivity towards FGFRs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Cyclization reactions to form the pyrrolopyridine core (e.g., using hexamine and acetic acid under reflux) .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-ethylphenyl group at position 5, employing Pd(PPh₃)₄ as a catalyst .
  • Functional group protection/deprotection , such as sulfonylation at N1 to stabilize intermediates .
    • Optimization Tips : Control reaction temperature (e.g., 90–105°C for coupling) and use silica gel chromatography for purification. Yields range from 20–75%, depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₅H₁₅N₂⁻ derivatives) .
  • HPLC : Assess purity (>95%) and monitor byproducts during scale-up .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase inhibition assays : Test FGFR1/2/3 inhibitory activity using fluorescence-based ATP-binding assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
  • Solubility and stability : Measure logP (octanol-water) and assess stability in PBS at physiological pH .

Advanced Research Questions

Q. How do substituents at the 5-position influence target binding and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Bulky hydrophobic groups (e.g., 4-ethylphenyl) enhance FGFR1 binding by occupying a hydrophobic pocket near G485 . Hydrogen-bond acceptors (e.g., pyrimidinyl) at position 3 improve selectivity over VEGFR2 .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with FGFR1’s hinge region (residues D641 and E642) .
  • Example : Derivatives with 3-(4-pyrimidinyl) substituents show 10-fold higher FGFR1 inhibition than unsubstituted analogs .

Q. How can contradictory data on inhibitory potency across studies be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., Ba/F3-FGFR1 transfectants) .
  • Orthogonal validation : Confirm kinase inhibition via Western blotting (phospho-FGFR levels) and thermal shift assays .
  • Control synthesis variables : Ensure identical protecting groups (e.g., sulfonyl vs. benzyl) and purification protocols .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at N1 to improve oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation at position 4) .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>50 µM) .

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